Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo-

Übersicht

Beschreibung

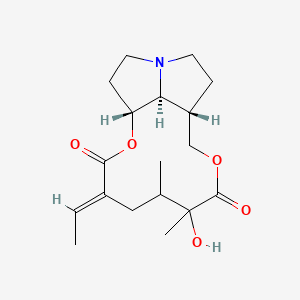

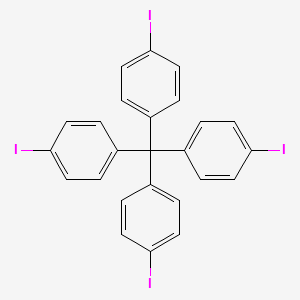

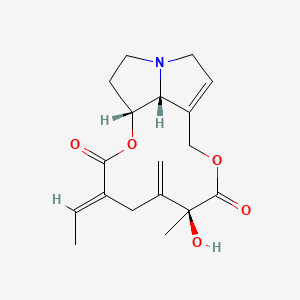

“Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-iodo-” is a chemical compound with the molecular formula C25H16I4 . It is also known by other names such as tetrakis(4-iodophenyl)methane and 1-iodo-4-[tris(4-iodophenyl)methyl]benzene . The molecular weight of this compound is 824.0 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a central carbon atom attached to four phenyl rings via single bonds. Each phenyl ring is substituted with an iodine atom at the para position . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm³, a boiling point of 623.1±55.0 °C at 760 mmHg, and a flash point of 315.7±27.0 °C . It has no hydrogen bond donors or acceptors, and it has four freely rotating bonds . Its XLogP3-AA value, a measure of the compound’s lipophilicity, is 9.6 .Wissenschaftliche Forschungsanwendungen

Catalytic Conversion of Methane to Benzene

One significant application area is the catalytic conversion of methane to benzene, a process of interest due to the abundant availability of natural gas. The dehydroaromatization of methane over Mo/ZSM-5 catalysts without added oxidants demonstrates the potential for converting methane into benzene, highlighting the role of Mo2C as the active species and the importance of coke deposition during the process (Wang, Lunsford, & Rosynek, 1997). This catalytic process is crucial for utilizing methane, a primary component of natural gas, to produce benzene, a valuable chemical feedstock.

Aromatization of Methane

The aromatization of methane, producing benzene and hydrogen, is explored as a promising method for the valorization of methane into more valuable chemicals. The reaction's thermodynamics, catalysts used, and potential reactor configurations are discussed, with a focus on Mo/HZSM-5 and Mo/MCM-22 catalysts showing benzene selectivities between 60 and 80% (Spivey & Hutchings, 2014). These findings underscore the potential of methane aromatization as a route for chemical synthesis, leveraging new developments in natural gas production technology.

Mechanistic Insights and Catalytic Processes

Research also delves into the mechanisms underlying catalytic processes, such as the formation of benzene in methane-CO reactions over Rh/SiO2 catalysts. The selective formation of benzene among hydrocarbons highlights the importance of surface carbons from both CO and methane for benzene formation (Naito, Karaki, Iritani, & Kumano, 1998). Understanding these mechanisms is essential for optimizing catalytic reactions for industrial applications.

Synthesis and Characterization of Complex Molecules

Furthermore, the synthesis and characterization of complex molecules, such as hexaarylbenzenes with distinct substituents, demonstrate advanced applications in chemical synthesis, showcasing methodologies for creating multisubstituted benzenes using C-H activation, cross-coupling, and cycloaddition reactions (Suzuki, Segawa, Itami, & Yamaguchi, 2015). These synthetic strategies are vital for producing novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

IUPAC Name |

1-iodo-4-[tris(4-iodophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16I4/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQCFEVXYDVISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)I)(C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16I4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423665 | |

| Record name | Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo- | |

CAS RN |

134080-67-4 | |

| Record name | Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)

![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)